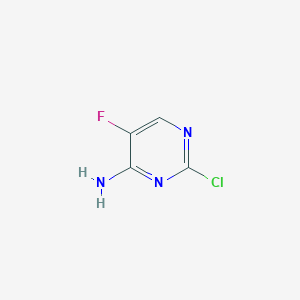

4-Amino-2-chloro-5-fluoropyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78716. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-fluoropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFN3/c5-4-8-1-2(6)3(7)9-4/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQAJWTZUXJPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291847 | |

| Record name | 4-Amino-2-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-10-2 | |

| Record name | 2-Chloro-5-fluoro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 155-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 4 Amino 2 Chloro 5 Fluoropyrimidine Within Halogenated Pyrimidine Chemistry

Halogenated pyrimidines are a class of heterocyclic compounds that play a pivotal role in organic synthesis and medicinal chemistry. The introduction of halogen atoms onto the pyrimidine (B1678525) ring significantly alters the molecule's electronic properties and reactivity, providing multiple sites for further chemical transformations. 4-Amino-2-chloro-5-fluoropyrimidine is a prime example of a multifunctional halogenated pyrimidine. The chlorine atom at the 2-position and the fluorine atom at the 5-position create distinct reaction centers. The chlorine is a good leaving group, readily participating in nucleophilic substitution reactions, while the fluorine atom can influence the molecule's biological activity and metabolic stability. nih.govnbinno.com

The strategic placement of these halogens, along with the amino group at the 4-position, allows for selective modifications, enabling chemists to construct diverse molecular architectures. This strategic functionalization is a cornerstone of modern drug discovery and materials science.

Significance of the Aminofluoropyrimidine Moiety in Contemporary Chemical Research

The aminofluoropyrimidine moiety, the core structure of 4-Amino-2-chloro-5-fluoropyrimidine, is of great importance in contemporary chemical research, particularly in the pharmaceutical industry. The presence of a fluorine atom is a highly sought-after feature in drug design. nih.gov It can enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and increase its bioavailability. nih.gov The amino group provides a site for forming hydrogen bonds, which is crucial for molecular recognition and binding to biological targets.

This combination of features makes the aminofluoropyrimidine scaffold a privileged structure in the development of new therapeutic agents. nih.gov For instance, fluorinated pyrimidines are integral components of several clinically important drugs, including antiviral and anticancer agents. nih.govguidechem.com The ability to use building blocks like this compound, where the fluorine atom is already incorporated, circumvents the need for often challenging and hazardous late-stage fluorination reactions. nih.gov

Advanced Analytical Techniques in the Characterization of 4 Amino 2 Chloro 5 Fluoropyrimidine

Spectroscopic Analysis Methods

Spectroscopy is the primary tool for elucidating the molecular structure of 4-Amino-2-chloro-5-fluoropyrimidine. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as a fingerprint, revealing the connectivity of atoms and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. While specific experimental spectra are often proprietary, the expected NMR data can be predicted based on the compound's structure and analysis of similar molecules. Product specification sheets from chemical suppliers confirm that NMR analysis is a standard method for structure verification of this compound thermofisher.com.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the single proton attached to the pyrimidine (B1678525) ring (C6-H) and a signal for the two protons of the amino group (-NH₂). The C6-H proton signal would likely appear as a doublet due to coupling with the adjacent ¹⁹F nucleus. The amino protons typically appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Four distinct signals are expected, corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons are influenced by the attached substituents (amino, chloro, and fluoro groups), allowing for unambiguous assignment.

¹⁹F NMR: As the compound contains a fluorine atom, ¹⁹F NMR is a crucial technique for characterization. A single resonance is anticipated in the ¹⁹F spectrum. The chemical shift of this signal is highly characteristic of the fluorine's electronic environment and can be used to confirm its position on the pyrimidine ring. ¹⁹F NMR is a valuable tool for monitoring conformational changes in nucleic acids when fluorinated pyrimidines are incorporated oup.com.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~8.0 | Doublet (d) | C6-H proton, coupled to ¹⁹F. |

| ¹H | Broad Singlet (br s) | Singlet (s) | -NH₂ protons. |

| ¹³C | 4 distinct signals | - | Chemical shifts are influenced by F, Cl, and NH₂ substituents. |

| ¹⁹F | Characteristic shift | - | Confirms the presence and environment of the fluorine atom. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific frequencies corresponding to particular bonds. For this compound, IR spectroscopy confirms the presence of the amino group and characterizes the bonds within the pyrimidine ring synthinkchemicals.com. Studies on structurally related aminopyrimidines provide a basis for assigning the characteristic vibrational modes asianpubs.orgripublication.com.

Key expected absorption bands include:

N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C=N and C=C Stretching: The pyrimidine ring vibrations are expected in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected around 1200-1250 cm⁻¹.

C-Cl Stretching: A band in the lower frequency region, typically 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Amino (-NH₂) |

| 1400 - 1650 | C=N, C=C Stretch | Pyrimidine Ring |

| 1200 - 1250 | C-F Stretch | Aryl Fluoride (B91410) |

| 600 - 800 | C-Cl Stretch | Aryl Chloride |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound (C₄H₃ClFN₃), the exact molecular weight is 147.0003 g/mol . High-Resolution Mass Spectrometry (HR-MS), often using techniques like Electrospray Ionization (ESI), can confirm this exact mass, thereby verifying the elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: one at m/z 147 (M+) and another at m/z 149 (M+2), with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the absorption is primarily due to π→π* electronic transitions within the pyrimidine ring. Studies on similar aminopyridine derivatives show strong absorption in the UV range researchgate.net. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol and is characterized by the wavelength of maximum absorbance (λmax). This data is useful for quantitative analysis and for confirming the nature of the chromophore.

Table 3: Spectroscopic and Chromatographic Summary

| Technique | Information Obtained | Key Features for this compound |

|---|---|---|

| Mass Spectrometry | Molecular Weight & Formula | M+ at m/z 147; Distinctive M+/M+2 isotopic pattern (~3:1) |

| UV-Vis Spectroscopy | Electronic Transitions | Expected λmax in the UV region due to π→π* transitions. |

| Gas Chromatography | Purity & Separation | Applicable for purity assessment using a nitrogen-sensitive detector. |

Chromatographic Purity and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a compound by separating it from any starting materials, by-products, or degradation products.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. While High-Performance Liquid Chromatography (HPLC) is also commonly used, GC is a viable method for the purity analysis of fluoropyrimidines. A study on the analysis of related fluoropyrimidines in biological samples demonstrated the utility of GC for this class of compounds nih.gov.

For the analysis of this compound, a GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase.

A suitable setup would likely employ:

Column: A capillary column, such as one with a 3% SP-2100 on Supelcoport or 3% OV-1 on Gas-Chrom Q stationary phase, has been shown to be effective for fluoropyrimidine analysis nih.gov.

Detector: A nitrogen-sensitive detector (NPD), also known as a thermionic-specific detector (TSD), would be highly advantageous. This detector is particularly sensitive to nitrogen-containing compounds, making it ideal for analyzing this compound and providing high sensitivity with low background noise.

The result of a GC analysis is a chromatogram, where the retention time is characteristic of the compound, and the peak area is proportional to its concentration, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of polar heterocyclic compounds such as this. The method's high resolution and sensitivity allow for the separation of the main compound from process-related impurities and degradation products.

A typical RP-HPLC method for a compound like this compound would be developed and validated to ensure its accuracy, precision, and reliability nih.govpensoft.netresearchgate.net. The selection of a suitable stationary phase, mobile phase composition, and detector wavelength is crucial for achieving optimal separation. While a specific validated method for this compound is not detailed in the available literature, a general approach can be extrapolated from methods used for similar aminopyrimidine derivatives nih.govpensoft.net.

The chromatographic conditions would be optimized to achieve a sharp, symmetrical peak for the main analyte with good resolution from any potential impurities. A C18 column is often a suitable choice for the stationary phase due to its hydrophobicity, which allows for the retention of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase can be adjusted to control the ionization state of the amino group and improve peak shape. Isocratic elution is often preferred for its simplicity and robustness in quality control applications. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Aminopyrimidine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3-7) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10-20 µL |

| Detection | UV at an appropriate wavelength (e.g., 225-260 nm) |

Method validation would be performed according to ICH guidelines to establish linearity, accuracy, precision, specificity, and robustness, ensuring the method is suitable for its intended purpose of routine quality control.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective technique for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. It is instrumental in tracking the consumption of starting materials and the formation of the product in real-time.

In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate coated with a stationary phase, commonly silica gel. The plate is then developed in a chamber containing a suitable mobile phase. The choice of the mobile phase, or eluent, is critical for achieving good separation of the components. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often employed, with the ratio adjusted to optimize the separation.

After development, the separated spots are visualized, typically under UV light, as pyrimidine derivatives are often UV-active. The relative positions of the spots, represented by their retention factor (Rf) values, allow for the identification of reactants, intermediates, and the final product. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. This allows a chemist to determine the optimal reaction time and to check for the presence of any byproducts.

Table 2: General TLC Conditions for Monitoring Aminopyrimidine Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of a non-polar and a polar solvent (e.g., Ethyl Acetate/Hexane) |

| Visualization | UV lamp (254 nm) |

| Application | Monitoring the consumption of reactants and formation of the product |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis provides experimental verification of its chemical formula, C₄H₃ClFN₃. The technique typically involves the combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion gases (carbon dioxide, water, and nitrogen) are then separated and quantified. Chlorine and fluorine content can be determined by other specific analytical methods.

The experimentally determined mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity.

Table 3: Elemental Composition of this compound (C₄H₃ClFN₃)

| Element | Theoretical Mass % |

|---|---|

| Carbon (C) | 32.56% |

| Hydrogen (H) | 2.05% |

| Chlorine (Cl) | 24.03% |

| Fluorine (F) | 12.88% |

| Nitrogen (N) | 28.48% |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms within a crystal. While a specific crystal structure for this compound is not publicly available, analysis of closely related fluorinated pyrimidine derivatives allows for well-founded predictions of its solid-state conformation and intermolecular interactions researchgate.netnih.gov.

The crystal structure of a molecule is determined by a combination of its intrinsic molecular geometry and the non-covalent interactions that stabilize the crystal lattice. For this compound, these interactions are expected to be dominated by hydrogen bonding.

The 4-amino group of the molecule is a potent hydrogen bond donor, while the pyrimidine ring nitrogen atoms and the fluorine atom can act as hydrogen bond acceptors. It is anticipated that the crystal structure would feature a network of intermolecular hydrogen bonds. Specifically, N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of a neighboring molecule are highly probable. This type of interaction is a common motif in the crystal structures of aminopyrimidines and contributes significantly to the stability of the crystal lattice.

Furthermore, weaker N-H···F or C-H···N hydrogen bonds may also be present, further stabilizing the three-dimensional packing of the molecules in the crystal. The presence of these hydrogen bonds can lead to the formation of specific supramolecular structures, such as chains or sheets researchgate.netresearchgate.net.

The pyrimidine ring in this compound is expected to be essentially planar due to its aromatic character. The key conformational flexibility would relate to the orientation of the amino group relative to the pyrimidine ring. The dihedral angle, which describes the rotation around the C4-N(amino) bond, would define this orientation.

Applications of 4 Amino 2 Chloro 5 Fluoropyrimidine in Medicinal Chemistry and Drug Discovery

Precursor in the Synthesis of Biologically Active Pyrimidine (B1678525) Derivatives

4-Amino-2-chloro-5-fluoropyrimidine is a key intermediate in the production of numerous pyrimidine derivatives that exhibit significant biological activities. The presence of the chlorine atom at the 2-position allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to tailor the molecule's properties.

Antiviral Agents

The pyrimidine scaffold is a fundamental component of nucleosides, which are essential for DNA and RNA synthesis. Modifications to this scaffold have led to the development of potent antiviral drugs. Fluorinated pyrimidines and their analogues are particularly prominent in antiviral research, with applications against HIV and other viral diseases. nih.gov These compounds can function as antimetabolites or as nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov The synthesis of novel nucleoside analogues with antiviral activity often involves the use of versatile precursors like this compound. fiu.edugoogle.com

Anticancer Agents

The fight against cancer has seen significant contributions from pyrimidine-based drugs. These compounds can interfere with the metabolic processes of cancer cells, leading to their inhibition or death.

5-Fluorocytosine (B48100) (5-FC) is a well-established antifungal agent that also serves as a key intermediate in the synthesis of the anticancer drug capecitabine. nih.govvcu.edu While direct synthesis of 5-FC from this compound is not the primary route, related fluorinated pyrimidines are central to its production. vcu.edugoogle.com Various synthetic strategies have been developed to produce 5-fluorocytosine and its derivatives, highlighting the importance of fluorinated pyrimidine precursors in medicinal chemistry. vcu.edugoogle.comgoogle.com

Nucleoside analogs are a cornerstone of cancer chemotherapy. nih.gov By mimicking natural nucleosides, these molecules can be incorporated into DNA or RNA, disrupting their function and leading to cell death. The synthesis of novel nucleoside analogs with enhanced efficacy and reduced side effects is an active area of research. fiu.edunih.gov this compound can be a valuable starting material in multi-step syntheses to create these complex molecules.

Anaplastic Lymphoma Kinase (ALK) is a key target in the treatment of certain types of cancer. A new series of 2,4-dianilino-5-fluoropyrimidine derivatives have been designed and synthesized as ALK inhibitors. nih.gov Many of these compounds have demonstrated significant inhibitory activity against ALK in both biochemical and cell-based assays. nih.govnih.gov The development of these inhibitors often utilizes pyrimidine scaffolds that can be derived from precursors like this compound. acs.orgdrugbank.com

| Compound Class | Target/Application | Reference |

| Fluorinated Pyrimidines | Antiviral (HIV) | nih.gov |

| 5-Fluorocytosine | Antifungal, Precursor to Capecitabine | nih.govvcu.edu |

| Nucleoside Analogs | Anticancer | fiu.edunih.gov |

| 2,4-Dianilino-5-fluoropyrimidines | Anticancer (ALK Inhibitors) | nih.govnih.gov |

Antimicrobial and Antifungal Agents

Beyond their antiviral and anticancer applications, pyrimidine derivatives are also being explored for their potential as antimicrobial and antifungal agents. The emergence of drug-resistant microbes necessitates the development of new classes of therapeutic agents. mdpi.comnih.gov Research has shown that various substituted pyrimidines exhibit promising activity against a range of bacteria and fungi. journalskuwait.orgpsu.edumdpi.com The synthesis of these novel antimicrobial and antifungal compounds can involve the use of versatile pyrimidine building blocks. nih.gov For instance, 5-fluorocytosine itself is a potent antifungal drug used to treat serious fungal infections. nih.gov

JAK2 Kinase Inhibitors

The Janus kinase (JAK) family of enzymes, particularly JAK2, plays a crucial role in signal transduction pathways that regulate hematopoiesis and immune responses. Dysregulation of JAK2 activity is implicated in various myeloproliferative neoplasms (MPNs). Consequently, the development of selective JAK2 inhibitors is a major focus in oncology research. nih.gov

Derivatives of this compound have been investigated as potential JAK2 inhibitors. The pyrimidine core serves as a crucial hinge-binding motif, interacting with the ATP-binding site of the kinase. For instance, a hybridization strategy combining the pharmacophores of known inhibitors momelotinib (B1663569) and tandutinib (B1684613) led to the development of 4-piperazinyl-2-aminopyrimidine derivatives with dual inhibitory activity against JAK2 and Fms-like tyrosine kinase 3 (FLT3). nih.gov In these derivatives, the 2-aminopyrimidine (B69317) moiety, which can be derived from this compound, is essential for interacting with the hinge region of the kinases. nih.gov One of the most potent compounds identified, 14j, exhibited significant inhibitory activity against both JAK2 and FLT3, with IC₅₀ values of 27 nM and 30 nM, respectively. nih.gov This compound also demonstrated potent anti-proliferative effects in various cancer cell lines. nih.gov

Table 1: Inhibitory Activity of Compound 14j

| Kinase | IC₅₀ (nM) |

| JAK2 | 27 |

| FLT3 | 30 |

Sigma Receptor Ligands

Sigma receptors, classified into σ₁ and σ₂ subtypes, are involved in a variety of cellular functions and are considered promising targets for the treatment of cancer and neurological disorders. nih.gov While direct incorporation of the this compound moiety into sigma receptor ligands is not extensively documented in readily available literature, the pyrimidine scaffold itself is a common feature in various heterocyclic compounds designed to interact with these receptors. The development of selective sigma receptor ligands often involves the exploration of diverse chemical spaces, and fluorinated building blocks like this compound offer a valuable starting point for creating novel chemical entities with potential affinity for these receptors. nih.gov

P2X7 Receptor Antagonists

The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells and has been implicated in inflammatory processes and cancer. nih.gov Antagonism of this receptor is a promising therapeutic strategy. Research has led to the identification of potent P2X7 receptor antagonists based on a 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine scaffold. acs.org While not directly incorporating this compound, the development of these antagonists involved extensive structure-activity relationship studies where various substituted benzamides were explored. acs.org The 2-chloro-3-trifluoromethyl benzamide (B126) was identified as a preferred substituent for P2X7 potency. acs.org This highlights the importance of chloro and fluoro substitutions in achieving desired pharmacological activity, a feature present in this compound.

Role as a Key Intermediate in Pharmaceutical Development

The utility of this compound extends beyond its direct incorporation into final drug molecules. It serves as a critical intermediate in the synthesis of more complex pharmaceutical agents. bldpharm.combiosynth.com The chlorine atom at the 2-position is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. ossila.com

For example, it can be used in the synthesis of other functionalized pyrimidines, which are precursors to active pharmaceutical ingredients (APIs). ossila.com The presence of the fluorine atom at the 5-position can enhance the metabolic stability and bioavailability of the final compound. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. drugdesign.org The this compound scaffold provides a platform for systematic modifications to probe these relationships.

In the context of kinase inhibitors, for example, modifications at the 2- and 4-positions of the pyrimidine ring can significantly impact potency and selectivity. nih.gov SAR studies on pyrazolopyridinyl pyrimidine derivatives have shown that the nature of substituents on the pyrimidine ring is critical for activity. nih.gov Generally, smaller alkyl or cycloalkane substituents lead to better activity, indicating sensitivity to steric effects. nih.gov

Similarly, in the development of platelet aggregation inhibitors based on 4-amino-2-thiopyrimidine derivatives, SAR studies revealed that the nature and position of substituents on an attached phenyl ring were crucial for inhibitory activity. nih.gov These studies demonstrated that steric parameters were often more influential than electronic characteristics in determining the biological effect. nih.gov

Prodrug Design and Metabolism Considerations for Fluoropyrimidines

Fluoropyrimidines, such as the widely used anticancer drug 5-fluorouracil (B62378) (5-FU), are often administered as prodrugs to improve their pharmacokinetic properties and oral bioavailability. nih.govnih.gov Prodrugs are inactive or less active molecules that are converted into the active drug in the body. nih.gov

The metabolism of fluoropyrimidines is a critical factor in their efficacy and toxicity. researchgate.net The primary route of 5-FU catabolism is through the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). researchgate.netpharmgkb.org Genetic variations in the DPYD gene can lead to DPD deficiency, resulting in reduced clearance of fluoropyrimidines and an increased risk of severe toxicity. researchgate.net

While this compound itself is not a prodrug in the classical sense, its derivatives can be designed as such. The principles of fluoropyrimidine metabolism are highly relevant when designing new drugs based on this scaffold. For example, understanding the metabolic pathways can help in designing molecules that are either resistant to rapid degradation or are specifically activated at the target site. The fluorine atom in this compound can influence the metabolic fate of its derivatives, potentially blocking sites of metabolism and prolonging the drug's half-life. nih.gov

Computational and Theoretical Studies on 4 Amino 2 Chloro 5 Fluoropyrimidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of pyrimidine (B1678525) compounds. Although specific data for 4-amino-2-chloro-5-fluoropyrimidine is sparse, research on analogous molecules like 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) offers a clear example of this approach.

In a study on ACDMP, researchers employed DFT with the B3LYP functional and a 6-311G++(d,p) basis set to optimize the molecular structure and analyze its electronic characteristics. veterinaria.org Key findings from such analyses typically include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. For ACDMP, the calculated HOMO-LUMO gap was 4.71 eV, suggesting high reactivity and potential bioactivity. veterinaria.org

Mulliken Atomic Charges: The calculation of atomic charges reveals the distribution of charge across the molecule. The delocalization of these charges, as supported by Mulliken analysis in the ACDMP study, is often linked to a compound's bioactivity. veterinaria.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying sites prone to electrophilic and nucleophilic attack, which is critical for predicting intermolecular interactions.

These computational descriptors are vital for predicting how the molecule will interact with other substances, including biological targets.

Table 1: Quantum Chemical Parameters for the Analog 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) This table presents data calculated for a structural analog to illustrate the outputs of quantum chemical studies.

| Parameter | Method | Value | Implication | Source |

| HOMO-LUMO Energy Gap | DFT/B3LYP/6-311G++(d,p) | 4.71 eV | High reactivity and bioactivity potential | veterinaria.org |

| Charge Distribution | Mulliken Analysis | Delocalized | Contributes to bioactivity | veterinaria.org |

| Vibrational Frequencies | DFT/B3LYP/6-311G++(d,p) | Calculated | Aids in spectroscopic analysis | veterinaria.org |

Molecular Docking and Dynamics Simulations of Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to understand how a ligand, such as a pyrimidine derivative, might bind to a protein's active site.

While docking studies specifically for this compound are not detailed in the available literature, extensive research on its isomer, 2-amino-4-chloro-pyrimidine , highlights the utility of this method. In one study, a series of derivatives synthesized from 2-amino-4-chloro-pyrimidine were evaluated in silico for their potential inhibitory action against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). nih.gov The results showed that several derivatives exhibited strong binding affinities, with one derivative achieving a binding energy score of -8.12 kcal/mol and a predicted inhibition constant of 1.11 µM. nih.gov These findings suggest a better binding affinity than the control drug, Remdesivir, in that study. nih.gov

Similarly, a study on the analog 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) used molecular docking to demonstrate its potential as a potent inhibitor of dipeptidyl peptidase-IV, a key enzyme implicated in lung cancer. veterinaria.orgmdpi.com

Molecular dynamics (MD) simulations often follow docking studies to evaluate the stability and flexibility of the predicted ligand-protein complex over time. These simulations provide a dynamic view of the molecular interactions, further validating the docking results. nih.gov

Table 2: Molecular Docking Results of 2-amino-4-chloro-pyrimidine Derivatives against SARS-CoV-2 Main Protease (PDB: 6LU7) This table showcases data for derivatives of an isomer to exemplify the application of molecular docking.

| Derivative | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Interacting Residues (Hydrophobic) | Source |

| Derivative 6 | -8.12 | 1.11 | His41, Met49, Asn142, Cys145, His164, Met165, Glu166, Pro168, His172, Gln189, Thr190 | nih.gov |

| Derivative 7 | -7.98 | 1.48 | His41, Met49, Asn142, Cys145, His164, Met165, Glu166, Pro168, His172, Gln189, Thr190 | nih.gov |

| Derivative 5 | -7.53 | 3.32 | His41, Met49, Asn142, Gly143, Cys145, Met165, Glu166, Gln189, Thr190 | nih.gov |

| Derivative 4 | -7.42 | 4.14 | His41, Met49, Asn142, Cys145, Met165, Glu166, Gln189, Thr190 | nih.gov |

| Remdesivir (Control) | -6.41 | 19.91 | His41, Asn142, Gly143, Cys145, Met165, Glu166, Leu167, Pro168, His172, Gln189, Thr190 | nih.gov |

In Silico Studies for Antimicrobial Agent Development

The development of new antimicrobial agents is a critical area of research where in silico methods play a significant role. mdpi.com These computational approaches help in identifying and optimizing potential drug candidates by predicting their interaction with microbial targets.

For instance, the computational investigation of 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) included an assessment of its antimicrobial potential. veterinaria.org The study noted that the compound exhibited notable antibacterial activity against Staphylococcus aureus, and its bioactivity was linked to properties like charge delocalization and a significant HOMO-LUMO gap, as determined by DFT calculations. veterinaria.org Molecular docking against microbial proteins is a key step in this process, allowing researchers to screen virtual libraries of compounds against essential bacterial or fungal enzymes. mdpi.comnih.gov These in silico screening methods accelerate the discovery pipeline for new antimicrobial drugs. mdpi.com

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and verify experimental data. The vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis) of a molecule are directly related to its structure and electronic configuration.

A comprehensive study on the analog 4-Amino-5-chloro-2,6-dimethylpyrimidine (ACDMP) illustrates this application. veterinaria.org Researchers calculated the theoretical vibrational frequencies using DFT and scaled them to achieve good agreement with experimental FT-IR and Raman spectra. veterinaria.org Furthermore, the analysis of its UV-Vis spectrum indicated significant intramolecular charge transfer, a property also elucidated through computational methods. veterinaria.org Such correlations between theoretical and experimental spectra are invaluable for confirming the structure of newly synthesized compounds.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their respective energies. Identifying the most stable conformation (the one with the lowest energy) is a crucial first step for most other computational studies, including molecular docking and quantum chemical calculations.

The optimization of a molecule's geometry using methods like DFT, as was performed for 4-Amino-5-chloro-2,6-dimethylpyrimidine , is an intrinsic part of conformational analysis. veterinaria.org This process computationally determines the most stable three-dimensional structure, which serves as the basis for subsequent predictions of reactivity, spectroscopic properties, and biological interactions.

Toxicological and Environmental Considerations in Advanced Research on 4 Amino 2 Chloro 5 Fluoropyrimidine

Hazard Assessment and Safety Data in Research Settings

In research settings, a thorough hazard assessment for 4-Amino-2-chloro-5-fluoropyrimidine is crucial for ensuring laboratory safety. This compound is classified as hazardous, and its handling requires strict adherence to safety protocols derived from its Safety Data Sheet (SDS).

The compound is a solid, appearing as a white to light yellow powder or crystal. tcichemicals.comtcichemicals.com It is identified by the CAS Number 155-10-2. tcichemicals.comsigmaaldrich.com According to available safety data, this compound is not a persistent organic pollutant and has no known endocrine-disrupting properties or ozone depletion potential. fishersci.iefishersci.at

The primary hazards associated with this chemical are related to irritation. fishersci.iefishersci.at It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. fishersci.iefishersci.at The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements for this compound.

Table 1: GHS Hazard Classification for this compound

| Code | Hazard Statement | Classification |

|---|---|---|

| H315 | Causes skin irritation. fishersci.iefishersci.at | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation. fishersci.iefishersci.at | Serious Eye Irritation (Category 2) |

Data sourced from multiple safety data sheets. sigmaaldrich.comfishersci.iefishersci.at

Safe handling practices are mandated to mitigate these risks. Researchers must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection. tcichemicals.comtcichemicals.comfishersci.iefishersci.ca Work should be conducted in a well-ventilated area, such as under a chemical fume hood, to avoid inhalation of dust or fumes. fishersci.atfishersci.ca Engineering controls like eyewash stations and safety showers must be readily accessible. fishersci.at

In case of exposure, specific first-aid measures should be followed:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. fishersci.iefishersci.atfishersci.ca

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. fishersci.iefishersci.ca

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. fishersci.iefishersci.atfishersci.ca

Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur. fishersci.iefishersci.atfishersci.ca

Decomposition Products and their Implications

Based on its molecular structure, which contains chlorine, fluorine, nitrogen, and carbon, the potential decomposition products could include:

Carbon oxides (CO, CO₂)

Nitrogen oxides (NOx)

Hydrogen chloride (HCl) gas fishersci.com

Hydrogen fluoride (B91410) (HF) fishersci.com

The release of these gases poses significant health and environmental risks. Hydrogen chloride and hydrogen fluoride are corrosive and highly toxic upon inhalation. Nitrogen oxides contribute to air pollution and acid rain. Therefore, any process involving the heating of this compound must be conducted in a controlled environment with appropriate ventilation and scrubbing systems to capture any toxic fumes.

Waste Management and Disposal Protocols in Laboratory and Industrial Synthesis

Proper waste management and disposal of this compound are critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, its waste is classified as hazardous. fishersci.iebucknell.edu

Laboratory Scale: In a laboratory setting, waste containing this compound must be segregated from other waste streams. bucknell.eduuakron.edu

Table 2: Laboratory Waste Segregation Protocol

| Waste Type | Segregation Guideline | Container |

|---|---|---|

| Solid Waste | Contaminated items such as gloves, weighing papers, and empty containers. | Labeled, sealed, and suitable container for hazardous solid waste. |

| Liquid Waste | Solutions containing the compound. | Labeled, sealed container designated for halogenated organic waste. bucknell.edu |

| Sharps | Contaminated needles or glassware. | Puncture-proof sharps container. |

It is imperative not to mix halogenated organic wastes with non-halogenated organic wastes, as this can complicate and increase the cost of disposal. oregonstate.edu All waste containers must be clearly labeled with their contents. bucknell.edu Disposal should be handled by a certified hazardous waste disposal service in accordance with local, state, and federal regulations. fishersci.ca

Industrial Scale: In industrial synthesis, the principles of waste management remain the same but are applied on a larger scale. The primary disposal method for halogenated organic waste is high-temperature incineration in a regulated hazardous waste incinerator. bucknell.eduepa.gov This process is designed to destroy the organic molecule and scrub the resulting acid gases (HCl, HF) from the emissions. epa.gov

Key protocols include:

Containment: All waste must be stored in suitable, closed, and correctly labeled containers. fishersci.ie

Transportation: Transportation of the waste to a disposal facility must comply with all relevant transportation regulations for hazardous materials.

Disposal: The final disposal must be carried out at a licensed facility. fishersci.ca Contaminated packaging should also be treated as hazardous waste. fishersci.ie

Adherence to these protocols minimizes the environmental impact and ensures the safety of personnel handling the waste.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Carbon monoxide |

| Hydrogen chloride |

| Hydrogen fluoride |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-Amino-2-chloro-5-fluoropyrimidine in laboratory settings?

- Answer : Researchers must adhere to strict safety measures, including the use of personal protective equipment (PPE), fume hoods for ventilation, and segregated waste disposal. Waste containing halogenated pyrimidines should be stored separately and processed by certified hazardous waste management services to prevent environmental contamination . First-aid protocols, such as immediate medical consultation for exposure, are also essential .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) and mass spectrometry (MS) are critical for structural elucidation. Infrared (IR) spectroscopy can confirm functional groups like amines and halogens. Cross-referencing with databases (e.g., PubChem) for analogous compounds, such as 4-Amino-5-methylpyrimidine, provides validation benchmarks .

Q. How can researchers assess the purity of this compound for pharmaceutical applications?

- Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for purity analysis. Comparative studies with certified reference standards, such as drug impurity controls (e.g., 2-Chloro-4-fluoro-5-(2,6-dioxopyrimidinyl)benzoic acid), ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data between this compound and its isomers?

- Answer : X-ray diffraction (XRD) is the gold standard for resolving structural ambiguities. For example, co-crystal studies of 4-Amino-5-fluoropyrimidin-2(1H)-one and its isomer highlight the importance of hydrogen-bonding networks and water inclusion in stabilizing crystal lattices . Computational modeling (e.g., DFT) can further validate electronic and steric effects .

Q. What experimental strategies optimize the synthesis yield of this compound under varying conditions?

- Answer : Design of Experiments (DoE) can systematically test variables such as temperature, solvent polarity, and catalyst loading. For instance, optimizing Suzuki-Miyaura coupling reactions (as seen in trifluoromethylpyrimidine syntheses) using palladium catalysts and controlled heating (80–120°C) improves yields .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The electron-withdrawing fluorine and chlorine atoms activate the pyrimidine ring for nucleophilic attack. Kinetic studies and Hammett plots can quantify substituent effects, while computational tools (e.g., Gaussian) model transition states. Comparative studies with 2-Amino-3-chloro-5-(trifluoromethyl)pyridine highlight steric vs. electronic dominance .

Q. What methodologies address contradictions in biological activity data for this compound derivatives?

- Answer : Dose-response assays (e.g., IC₅₀ determination) and structure-activity relationship (SAR) studies clarify bioactivity trends. For agrochemical applications, in vitro enzyme inhibition assays (e.g., acetylcholinesterase for pesticides) paired with in vivo trials resolve discrepancies between computational predictions and empirical results .

Methodological Notes

- Data Validation : Cross-reference experimental data with crystallographic databases (e.g., CCDC) and computational models to confirm structural assignments .

- Reaction Optimization : Use fractional factorial designs to minimize trial numbers while maximizing yield and purity .

- Safety Compliance : Institutional protocols must align with EPA and OSHA guidelines for halogenated waste handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.